molecular formula C28H28N2O2S B2642335 N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171997-50-4

N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2642335
CAS No.: 1171997-50-4
M. Wt: 456.6
InChI Key: JUIQAGZJDNIIJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of multiple aromatic rings (the benzothiazole and phenyl groups) could result in interesting electronic and optical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole and phenyl groups could influence the compound’s solubility, melting point, and other physical properties .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research indicates that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide show promising antibacterial and antimicrobial activities. For instance, compounds derived from the 2-amino benzo[d]thiazolyl substituted pyrazol-5-one family, which have structural similarities, demonstrated significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, as well as anticandidal effects against C. parapsilosis and C. glabrata (Palkar et al., 2017); (Dawbaa et al., 2021).

Anticancer Activity

Some derivatives of this compound class have shown potential in anticancer research. For example, 4-thiazolidinones containing benzothiazole moiety, which are structurally related, have been evaluated for their antitumor activity against various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010). Additionally, thiadiazole derivatives with benzamide groups have demonstrated promising anticancer activity against human cancer cell lines such as melanoma and leukemia (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of the thiazole and benzothiazole classes, which have shown antimicrobial and antifungal activities. This indicates the potential of this compound in similar applications (Chandrappa et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising properties, it could be further optimized and studied for potential applications .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2S/c1-20-14-15-25-26(17-20)33-28(29-25)30(19-23-13-8-16-32-23)27(31)18-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-15,17,23-24H,8,13,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQAGZJDNIIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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